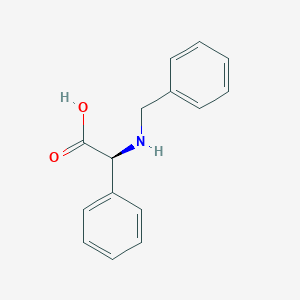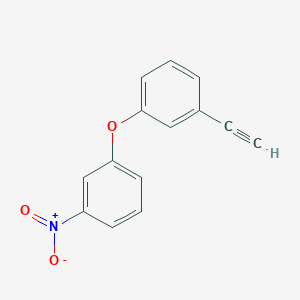
(S)-2-(benzylamino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(benzylamino)-2-phenylacetic acid is a chiral compound that belongs to the class of α-amino acids It features a benzylamino group and a phenylacetic acid moiety, making it an interesting molecule for various chemical and biological studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzylamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which starts with the condensation of benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired α-amino acid .
Another method involves the asymmetric hydrogenation of an imine precursor using a chiral catalyst. This approach allows for the enantioselective synthesis of the (S)-enantiomer of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis or asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(benzylamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-2-(benzylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (S)-2-(benzylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(benzylamino)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities.
Benzylamine: A simpler analogue with a similar benzylamino group but lacking the phenylacetic acid moiety.
Phenylacetic acid: A related compound with a phenylacetic acid structure but without the benzylamino group
Uniqueness
(S)-2-(benzylamino)-2-phenylacetic acid is unique due to its chiral nature and the presence of both benzylamino and phenylacetic acid groups. This combination of structural features allows for specific interactions with biological targets, making it a valuable compound for research and pharmaceutical development .
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(2S)-2-(benzylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1 |
Clé InChI |
LCRCODPYSHSWAR-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)


![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)



![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)




